![molecular formula C9H10BrFO B1290856 2-Bromo-4-fluoro-1-propoxybenzene CAS No. 1016889-72-7](/img/structure/B1290856.png)
2-Bromo-4-fluoro-1-propoxybenzene
Overview
Description
2-Bromo-4-fluoro-1-propoxybenzene is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic methods can be inferred from the studies on similar bromo-fluorobenzene derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry, material science, and as intermediates for further chemical transformations .
Synthesis Analysis
The synthesis of bromo-fluorobenzene derivatives is often achieved through nucleophilic aromatic substitution reactions, as demonstrated in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene . Another approach involves the Br/Li exchange reaction followed by a reaction with alkyl isothiocyanates to produce thioxobenzoquinazolinones . Additionally, palladium-catalyzed carbonylative reactions have been used to transform 1-bromo-2-fluorobenzenes with various nucleophiles . These methods could potentially be adapted for the synthesis of 2-Bromo-4-fluoro-1-propoxybenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of bromo-fluorobenzene derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman, supported by density functional theory (DFT) calculations . These studies provide insights into the influence of substituents like bromine and fluorine on the geometry and normal modes of vibrations of the benzene ring. For 2-Bromo-4-fluoro-1-propoxybenzene, similar analyses could be conducted to understand its molecular structure.
Chemical Reactions Analysis
Bromo-fluorobenzene derivatives participate in various chemical reactions, including radical cyclization with alkyne followed by tandem carboxylation , and nucleophilic substitution reactions for the preparation of fluorine-18 labelled synthons . These reactions demonstrate the versatility of bromo-fluorobenzene derivatives in synthesizing complex molecular structures and could be relevant for the chemical reactions involving 2-Bromo-4-fluoro-1-propoxybenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluorobenzene derivatives can be characterized by their spectroscopic features, electronic properties, and thermodynamic properties at different temperatures . The presence of bromine and fluorine atoms significantly affects these properties, which can be studied using techniques like UV spectroscopy and time-dependent DFT (TD-DFT) . For 2-Bromo-4-fluoro-1-propoxybenzene, similar analyses would provide valuable information about its reactivity and stability.
Scientific Research Applications
Lithium-Ion Batteries
Zhang Qian-y (2014) conducted research on 4-bromo-2-fluoromethoxybenzene (BFMB) as a novel bi-functional electrolyte additive for lithium-ion batteries. The study demonstrated that this additive can polymerize electrochemically to form a protective film, enhancing the battery's thermal stability and lowering flammability without affecting its normal cycle performance. This additive provides overcharge protection and fire retardancy to lithium-ion batteries (Zhang Qian-y, 2014).
Organic Synthesis
Yanan Qiu et al. (2009) discussed the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen. The study outlines a pilot-scale method for preparing this compound from methyl nitrite and 2-fluoro-4-bromoaniline, offering a feasible approach for large-scale production despite challenges like the high cost and toxicity of some reagents (Yanan Qiu et al., 2009).
Chemistry of Halobenzenes
The study by J. Ermert et al. (2004) focused on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a significant compound for 18F-arylation reactions in metallo-organic chemistry. This compound's availability is crucial for advanced organic synthesis and medical applications, like in radiopharmaceuticals (J. Ermert et al., 2004).
Pharmacology and Radiopharmaceuticals
Research by R. Klok et al. (2006) in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) utilized 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, fluorinated with fluorine-18. This process is significant in the development of new radiopharmaceuticals for medical imaging and diagnostics (R. Klok et al., 2006).
properties
IUPAC Name |
2-bromo-4-fluoro-1-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASMHWXAIRSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-propoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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